molecular formula C7H8FNO B6618615 2-fluoro-6-methoxy-4-methylpyridine CAS No. 1228897-87-7

2-fluoro-6-methoxy-4-methylpyridine

Cat. No.: B6618615
CAS No.: 1228897-87-7
M. Wt: 141.14 g/mol
InChI Key: XYXYZWWRKONZLE-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-methylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FNO. This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position on the pyridine ring. Fluorinated pyridines are known for their unique physical, chemical, and biological properties, which make them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-methoxy-4-methylpyridine can be achieved through several methods. One common approach involves the diazotization of 2-amino-6-methylpyridine followed by fluorination. This method typically uses hydrogen fluoride containing 40% pyridine solution as the fluorinating agent . Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-fluoro-6-methoxy-4-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s electron-withdrawing properties, affecting its reactivity and interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-methoxy-4-methylpyridine is unique due to the combination of the fluorine, methoxy, and methyl groups on the pyridine ring. This specific arrangement imparts distinct physical, chemical, and biological properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

2-fluoro-6-methoxy-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXYZWWRKONZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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